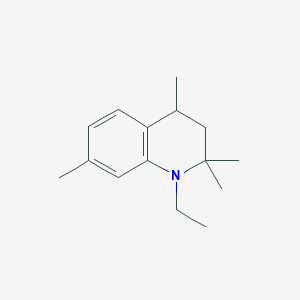
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an ethyl group and multiple methyl groups attached to a tetrahydroquinoline backbone
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the alkylation of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong bases for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may interact with cellular pathways that regulate cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethyl group, which may affect its reactivity and applications.
1,2,3,4-Tetrahydroquinoline: Lacks the multiple methyl groups, resulting in different chemical properties and reactivity.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A structurally similar compound with different functional groups, leading to distinct applications and reactivity.
Eigenschaften
CAS-Nummer |
60274-38-6 |
|---|---|
Molekularformel |
C15H23N |
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
1-ethyl-2,2,4,7-tetramethyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C15H23N/c1-6-16-14-9-11(2)7-8-13(14)12(3)10-15(16,4)5/h7-9,12H,6,10H2,1-5H3 |
InChI-Schlüssel |
VWCKYKDLZZYZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)C)C(CC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


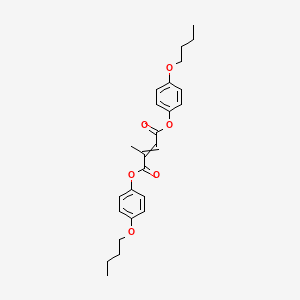
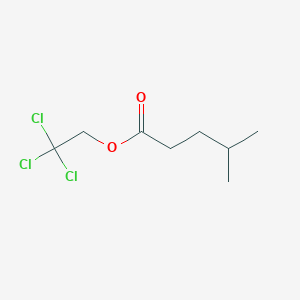
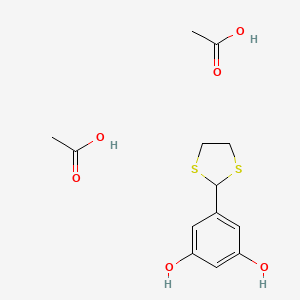
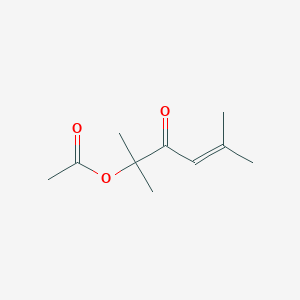


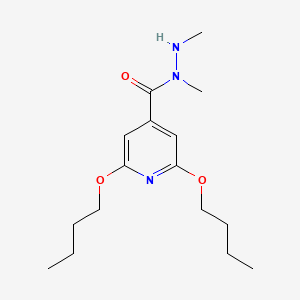
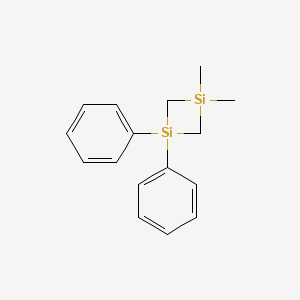
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
